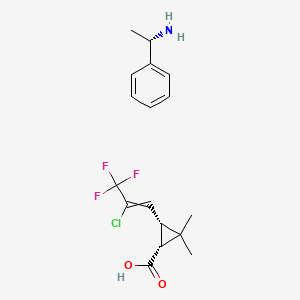![molecular formula C14H14N2O B15354512 N-[(2-aminophenyl)methyl]benzamide CAS No. 32478-65-2](/img/structure/B15354512.png)
N-[(2-aminophenyl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-aminophenyl)methyl]benzamide is a compound that has garnered significant interest in the field of medicinal chemistry. It is known for its potential as an inhibitor of histone deacetylase (HDAC), which plays a crucial role in the regulation of gene expression. This compound has shown promise in various biological activities, including antiproliferative and antifibrotic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing N-[(2-aminophenyl)methyl]benzamide involves the reaction of N-(2-aminophenyl)benzamide with phenyl isocyanate. This process includes a sequential nucleophilic/intramolecular addition followed by transamidation . The reaction is typically carried out under mild conditions, making it practical and atom-economical.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic route mentioned above can be scaled up for industrial applications due to its simplicity and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2-aminophenyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the benzamide moiety.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the benzamide structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
N-[(2-aminophenyl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating gene expression through HDAC inhibition.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The primary mechanism of action of N-[(2-aminophenyl)methyl]benzamide involves the inhibition of class I HDAC enzymes. By binding to the active site of these enzymes, the compound prevents the deacetylation of histone proteins, leading to changes in gene expression. This inhibition can result in the downregulation of oncogenes and the upregulation of tumor suppressor genes, thereby exerting antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-aminophenyl)benzamide: Another HDAC inhibitor with similar biological activities.
Chidamide: An approved HDAC inhibitor used in cancer therapy.
Vorinostat: A well-known HDAC inhibitor with a broader spectrum of activity.
Uniqueness
N-[(2-aminophenyl)methyl]benzamide is unique due to its specific structure, which allows for selective inhibition of HDAC1 and HDAC2 enzymes. This selectivity can lead to fewer side effects compared to other HDAC inhibitors that target a broader range of enzymes .
Properties
CAS No. |
32478-65-2 |
|---|---|
Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
N-[(2-aminophenyl)methyl]benzamide |
InChI |
InChI=1S/C14H14N2O/c15-13-9-5-4-8-12(13)10-16-14(17)11-6-2-1-3-7-11/h1-9H,10,15H2,(H,16,17) |
InChI Key |
OPUHVIHIKCYZOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N1-(4-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B15354459.png)





![Robenidine-d8 HCl [Bis(phenyl-d4)]](/img/structure/B15354503.png)

![1-[1-(5-Chlorothiophen-2-yl)ethyl]piperazine](/img/structure/B15354514.png)
